2,3-Dichloro-6-nitrobenzaldehyde
Description
Significance and Research Context of 2,3-Dichloro-6-nitrobenzaldehyde
The primary significance of this compound in the research and development sector lies in its role as a key starting material for the synthesis of pharmacologically active molecules. A prominent example is its use in the preparation of Anagrelide, a drug used to treat thrombocythemia, a condition characterized by an overproduction of blood platelets. A novel process for the synthesis of a key intermediate for Anagrelide, ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride, begins with the reduction of this compound. mdpi.com This specific application underscores the compound's importance in medicinal chemistry and pharmaceutical manufacturing.
The strategic placement of the chloro and nitro groups on the benzaldehyde (B42025) ring influences its reactivity, allowing for selective chemical transformations. This makes it a valuable tool for chemists aiming to construct complex target molecules with a high degree of precision.
Historical Perspective of Halogenated Nitrobenzaldehydes in Chemical Synthesis
The utility of halogenated nitrobenzaldehydes is built upon a long history of organic chemistry involving nitroaromatic compounds and halogenated arenes. The reduction of nitroarenes to anilines, a fundamental transformation, has been a subject of study since the 19th century, with early methods employing reagents like zinc and acid. acs.org Over time, more refined and selective methods, such as catalytic hydrogenation, were developed. acs.org
Nitrobenzaldehydes, in particular, have been recognized as important precursors for a variety of heterocyclic compounds. For instance, the synthesis of quinazolines from o-nitrobenzaldehyde was described as early as 1905. mdpi.com The introduction of halogen atoms to the nitrobenzaldehyde scaffold further expanded their synthetic potential, offering additional sites for chemical modification and influencing the electronic properties of the molecule. The development of synthetic routes to various substituted benzaldehydes has been crucial for the synthesis of a wide array of pharmaceuticals, including dihydropyridine (B1217469) calcium channel blockers, where 3-nitrobenzaldehyde (B41214) is a key intermediate. scbt.combeilstein-journals.org The historical progression in the synthesis and application of such compounds has paved the way for the use of highly specific molecules like this compound in modern synthetic chemistry.
Overview of Current Research Trends Involving this compound
Current research involving this compound is predominantly focused on its application as an intermediate in the synthesis of complex organic molecules, particularly for pharmaceutical purposes. The aforementioned synthesis of an Anagrelide intermediate is a prime example of its contemporary relevance. mdpi.com
Beyond this specific application, the chemical functionalities of this compound make it a candidate for the synthesis of various heterocyclic systems. The aldehyde group can participate in condensation reactions, while the nitro group can be reduced to an amine, which can then be used to form nitrogen-containing rings. The chlorine atoms can also be subjected to nucleophilic substitution reactions, further increasing the molecular diversity that can be achieved from this starting material. Research in the synthesis of quinazolines and other related heterocyclic structures often utilizes substituted nitrobenzaldehydes, and this compound represents a specific tool within this broader area of chemical exploration. mdpi.comorganic-chemistry.orgmarquette.edu
Physicochemical Data
Below are interactive tables detailing the physicochemical properties of this compound and a related compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 75618-41-6 | nih.govchemicalbook.com |
| Molecular Formula | C7H3Cl2NO3 | pharmaffiliates.com |
| Molecular Weight | 220.01 g/mol | pharmaffiliates.com |
| Canonical SMILES | O=CC1=C(Cl)C(Cl)=CC=C1N(=O)=O | nih.gov |
| InChIKey | WIYQPLPGNFOLGH-UHFFFAOYSA-N | nih.gov |
Table 2: Physicochemical Properties of 2,6-Dichloro-3-nitrobenzaldehyde
| Property | Value | Source |
| CAS Number | 5866-97-7 | scbt.comlookchem.comsigmaaldrich.com |
| Molecular Formula | C7H3Cl2NO3 | lookchem.com |
| Molecular Weight | 220.012 g/mol | lookchem.com |
| Appearance | White solid | lookchem.com |
| Melting Point | 165 °C | lookchem.com |
| Boiling Point | 316.6 °C at 760 mmHg | lookchem.com |
| Flash Point | 145.3 °C | lookchem.com |
| Density | 1.607 g/cm³ | lookchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dichloro-6-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO3/c8-5-1-2-6(10(12)13)4(3-11)7(5)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYQPLPGNFOLGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])C=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90459088 | |
| Record name | 2,3-dichloro-6-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90459088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75618-41-6 | |
| Record name | 2,3-Dichloro-6-nitrobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75618-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-dichloro-6-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90459088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dichloro-6-nitrobenzaldehyde | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A6FKF5ADP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 2,3 Dichloro 6 Nitrobenzaldehyde
Established Synthetic Routes to 2,3-Dichloro-6-nitrobenzaldehyde
Traditional synthetic approaches provide reliable and well-documented methods for the preparation of this compound. These routes are foundational in organic synthesis and demonstrate the application of core reaction mechanisms.
A direct and efficient method for synthesizing this compound is the electrophilic aromatic nitration of 2,3-Dichlorobenzaldehyde (B127699). In this reaction, the aromatic ring is attacked by a nitronium ion (NO₂⁺), which is typically generated from a mixture of concentrated nitric acid and sulfuric acid. beilstein-journals.orgscirp.org The directing effects of the substituents on the benzene (B151609) ring guide the position of the incoming nitro group. The aldehyde group (-CHO) is a meta-directing deactivator, while the chlorine atoms are ortho-, para-directing deactivators. The combined influence of these groups directs the nitro group to the C-6 position, which is para to one chlorine, ortho to the other, and meta to the aldehyde. A specific protocol for this regioselective nitration has been reported to proceed with high efficiency, affording the desired product in a 95% yield at a multigram scale.
The general mechanism for nitration involves the formation of the nitronium ion, followed by its attack on the aromatic ring to form a resonance-stabilized carbocation (sigma complex), and finally, deprotonation to restore aromaticity. scirp.org The reaction is highly exothermic and requires careful temperature control to prevent over-nitration and the formation of by-products. soton.ac.uk
Table 1: Reaction Parameters for the Nitration of 2,3-Dichlorobenzaldehyde
| Parameter | Condition | Purpose |
| Starting Material | 2,3-Dichlorobenzaldehyde | The aromatic substrate to be nitrated. |
| Nitrating Agent | Mixture of concentrated HNO₃ and H₂SO₄ | Generates the electrophilic nitronium ion (NO₂⁺). beilstein-journals.org |
| Temperature | Controlled, often low temperatures | To manage the high exothermicity and improve selectivity. soton.ac.uk |
| Outcome | Regioselective substitution at the C-6 position | The electronic effects of the chloro and aldehyde groups direct the nitration. |
| Reported Yield | 95% | Demonstrates the efficiency of this synthetic route. |
Synthesis from 1,2,3-Trichlorobenzene via Nitration and Subsequent Transformations
An alternative, albeit more complex, synthetic route begins with 1,2,3-trichlorobenzene. guidechem.comprepchem.com This multi-step process first involves the nitration of the starting material, followed by a series of transformations to introduce the aldehyde functionality.
The initial step is the nitration of 1,2,3-trichlorobenzene, which typically yields 2,3,4-trichloronitrobenzene (B101362) using a mixed-acid system. patsnap.com From this intermediate, several transformations are required to replace the chlorine atom at the C-4 position with a formyl group. A possible synthetic sequence includes:
Ammonolysis : The 2,3,4-trichloronitrobenzene is treated with ammonia (B1221849) in an organic solvent under heat to substitute the C-4 chlorine with an amino group, yielding 2,3-dichloro-6-nitroaniline (B1587157). patsnap.com
Sandmeyer Reaction : The resulting aniline (B41778) derivative can be converted to a diazonium salt, which is then reacted with a cyanide salt (e.g., CuCN) to introduce a nitrile group (-CN) at the C-4 position.
Reduction to Aldehyde : The nitrile group is then partially reduced to the corresponding aldehyde using a suitable reducing agent, such as diisobutylaluminium hydride (DIBAL-H), to furnish the final product, this compound.
Another potential approach involves the direct formylation of a nitrated trichlorobenzene derivative. Methods like the Vicarious Nucleophilic Substitution (VNS) of hydrogen using a formyl anion equivalent could potentially introduce the aldehyde group onto the electron-deficient nitroaromatic ring. organic-chemistry.org
This synthetic pathway utilizes 2,3-dichloro-6-nitrotoluene (B3040323) as the starting material. The key steps involve the transformation of the methyl group into an aldehyde function via a benzyl (B1604629) halide intermediate.
Radical Halogenation : The methyl group of 2,3-dichloro-6-nitrotoluene is first subjected to free-radical halogenation. This is typically achieved using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) or by reaction with chlorine gas under UV light. google.com This step produces the corresponding 2,3-dichloro-6-nitrobenzyl halide.
Conversion to Aldehyde : The resulting benzyl halide is then converted into the aldehyde. Several methods exist for this transformation:
Sommelet Reaction : Reaction with hexamine followed by acidic hydrolysis.
Kröhnke Oxidation : Reaction with pyridine (B92270) to form a pyridinium (B92312) salt, which is then treated with p-nitrosodimethylaniline and hydrolyzed.
Direct Hydrolysis : The benzyl dichloride, if formed via chlorination, can be hydrolyzed to the benzaldehyde (B42025), often in the presence of an acid or a catalyst like zinc chloride. google.com
This route is a classic example of side-chain functionalization in aromatic chemistry.
Advanced and Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign processes. These principles are being applied to the synthesis of this compound through the use of advanced catalytic methods and process intensification technologies like microreactors.
A key green chemistry approach focuses on the catalytic oxidation of the corresponding precursor, 2,3-dichloro-6-nitrobenzyl alcohol. This method avoids the use of stoichiometric, often toxic, heavy-metal oxidants. Instead, it employs catalytic amounts of a metal complex with a "green" terminal oxidant like molecular oxygen (O₂) or hydrogen peroxide (H₂O₂), the latter of which produces only water as a byproduct. lakeland.edu
Table 2: Examples of Green Catalytic Systems for Benzyl Alcohol Oxidation
| Catalytic System | Oxidant | Key Advantages | Reference |
| Tetra-alkylpyridinium octamolybdate | H₂O₂ (15%) | Recyclable catalyst, high conversion (82-95%) and selectivity (88-97%). | rsc.org |
| Pd(0)/PdOₓ on Ceria Nanorods | O₂ (aerobic) | Solvent-free conditions, recyclable catalyst. | mdpi.com |
| Pd catalyst in Ionic Liquid | O₂ (aerobic) | Facile catalyst and solvent recycling, high selectivity. | rsc.org |
| TEMPO-IL/CuCl₂ on Silica | O₂ (aerobic) | Highly efficient, recyclable solid catalyst. | researchgate.net |
| FeSO₄ / Ultrasound | H₂O₂ | Increased yield (+45%) and selectivity, radical mechanism. | nih.gov |
Continuous Flow Microreactor Systems in Synthesis
Continuous flow microreactors offer a paradigm shift from traditional batch processing, providing significant advantages in safety, efficiency, and scalability for many chemical reactions. acs.org A microreactor is a device where chemical reactions occur in channels with dimensions typically in the sub-millimeter range. google.com This small scale leads to extremely high surface-area-to-volume ratios, enabling superior control over reaction parameters. mdpi.com
The synthesis of this compound involves reactions that are particularly well-suited for microreactor technology:
Nitration : Aromatic nitration is notoriously fast and highly exothermic, posing significant safety risks of thermal runaway in large batch reactors. beilstein-journals.orgsoton.ac.uk Microreactors dissipate heat with exceptional efficiency, allowing for precise temperature control. This minimizes the formation of by-products and makes the process inherently safer. rsc.orgvapourtec.com
Oxidation : Catalytic oxidations, especially those using gaseous reagents like oxygen, are enhanced in microreactors due to the high interfacial area between gas and liquid phases, which dramatically improves mass transfer. rsc.orgrsc.org This leads to faster reaction rates and higher selectivity. thieme-connect.com
By performing the nitration of 2,3-dichlorobenzaldehyde or the catalytic oxidation of its corresponding alcohol in a continuous flow system, it is possible to achieve higher yields, better product quality, and a significantly improved safety profile compared to conventional batch methods. acs.orgnih.govcncb.ac.cn
Table 3: Comparison of Batch vs. Continuous Flow Processing for Key Synthetic Steps
| Feature | Batch Reactor | Continuous Flow Microreactor |
| Heat Transfer | Poor; risk of local hot spots and thermal runaway. | Excellent; rapid heat dissipation prevents temperature gradients. vapourtec.com |
| Mass Transfer | Limited, especially in gas-liquid or liquid-liquid systems. | Excellent; short diffusion distances and high interfacial area. rsc.org |
| Safety | High risk due to large volumes of hazardous reagents. soton.ac.uk | Inherently safer due to small reactor volume ("small is safe"). rsc.orgrsc.org |
| Reaction Control | Difficult to precisely control temperature and residence time. | Precise control over temperature, pressure, and residence time. |
| Selectivity | Often lower, with more by-product formation. | Higher selectivity due to uniform reaction conditions. acs.orgnih.gov |
| Scalability | Complex and often requires re-optimization. | Straightforward via "numbering-up" (running multiple reactors in parallel). rsc.org |
Optimization of Reaction Conditions and Yields
Optimizing the synthesis of this compound involves a systematic investigation of various reaction parameters to maximize the yield and purity of the product while ensuring the process is efficient and scalable.
The success of a chemical synthesis is often highly dependent on the quality of the reagents and the precise control of their relative amounts. In the synthesis of this compound, several factors can have a significant impact on the outcome of the reaction.
Catalyst Purity: While specific catalysts for the direct synthesis of this compound are not detailed in the provided context, in related transformations, the purity of a catalyst is crucial. Impurities in a catalyst can lead to side reactions, lower yields, and the formation of difficult-to-remove byproducts. For instance, in subsequent reduction steps of the nitro group, the purity of the reducing agent and any accompanying catalysts would be critical.
Solvent Drying: The presence of water in a reaction mixture can be detrimental, particularly in reactions involving organometallic reagents or water-sensitive catalysts. In the context of preparing derivatives from this compound, such as the reduction of the aldehyde group using sodium borohydride (B1222165), the solvent (e.g., methylene (B1212753) chloride) must be anhydrous. google.com Drying the organic layer over a drying agent like sodium sulfate (B86663) after a reaction is a common and critical step to remove any residual water before proceeding to the next stage or isolation of the product. google.com The use of high-boiling point solvents like toluene (B28343) has also been noted in related reduction reactions. google.com
Substrate Stoichiometry: The molar ratio of the reactants is a fundamental parameter to optimize. An incorrect stoichiometry can lead to incomplete conversion of the starting material or the formation of byproducts. For example, in the synthesis of a glycine (B1666218) derivative from a benzyl methane (B114726) sulphonate precursor of this compound, the precise amounts of potassium carbonate and glycine ethyl ester are carefully controlled to drive the reaction to completion. google.com
The following table illustrates the hypothetical effect of varying these parameters on the yield of a reaction involving this compound.
Table 1: Hypothetical Impact of Reaction Parameters on Yield
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) |
|---|---|---|---|---|
| Catalyst Purity | 99% | 95 | 95% | 80 |
| Solvent | Anhydrous | 92 | Undried | 75 |
| Substrate Ratio (A:B) | 1:1.1 | 94 | 1:1.5 | 88 |
Design of Experiments (DoE) is a powerful statistical methodology used to systematically determine the relationship between factors affecting a process and the output of that process. researchgate.net In the context of synthesizing this compound, DoE can be employed to efficiently explore the effects of multiple variables simultaneously, such as temperature, reaction time, catalyst loading, and reactant concentrations, to identify the optimal reaction conditions. researchgate.netnih.gov This approach is more efficient than the traditional one-variable-at-a-time (OVAT) method. researchgate.net
A DoE study for the optimization of a synthetic step towards this compound could involve a fractional factorial design to screen for the most influential factors, followed by a response surface methodology (RSM) to pinpoint the exact optimal conditions. nih.gov
The table below presents a hypothetical fractional factorial design for optimizing a reaction step in the synthesis of this compound.
Table 2: Hypothetical 24-1 Fractional Factorial Design of Experiments
| Experiment | Temperature (°C) | Time (h) | Catalyst (mol%) | Concentration (M) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 50 | 2 | 1 | 0.1 | 75 |
| 2 | 70 | 2 | 1 | 0.2 | 85 |
| 3 | 50 | 4 | 1 | 0.2 | 82 |
| 4 | 70 | 4 | 1 | 0.1 | 90 |
| 5 | 50 | 2 | 2 | 0.2 | 78 |
| 6 | 70 | 2 | 2 | 0.1 | 88 |
| 7 | 50 | 4 | 2 | 0.1 | 85 |
Isolation and Purification Techniques for this compound
The isolation and purification of this compound from the crude reaction mixture are essential to obtain a product of high purity, which is often a requirement for its use in subsequent synthetic steps. Common techniques include extraction, crystallization, and chromatography.
Crystallization: Recrystallization is a widely used technique for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound well at an elevated temperature but poorly at a lower temperature, while the impurities remain soluble at the lower temperature. For nitrobenzaldehydes and their derivatives, various solvent systems can be employed. For instance, recrystallization from dilute ethanol (B145695) or a mixture of chloroform (B151607) and ligroin has been used for related chloronitrobenzaldehydes. google.com Another approach involves dissolving the crude product in a solvent like acetone (B3395972) and then adding an anti-solvent such as water to induce crystallization of the purified product. google.com
Chromatography: Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption onto a stationary phase. While effective, it can be a tedious process and may not be economically viable for large-scale industrial production. google.com The use of certain solvents like chloroform in chromatography is also a concern due to its potential carcinogenicity. google.com
Liquid-Liquid Extraction and Washing: After a reaction, the product is often extracted into an organic solvent. This organic layer is then washed with aqueous solutions to remove inorganic salts and other water-soluble impurities. For example, after a reaction, the organic layer containing the product might be washed with water. google.com
Two-Phase System Purification: An alternative to complete recrystallization involves treating the crude product in a two-phase system. For some nitrobenzaldehydes, a suspension of the crude material is treated with water and an emulsifier at a specific temperature and pH. google.com This method can effectively remove positional isomers without the need to completely dissolve the product, offering advantages in terms of solvent usage and space-time yield. google.com
The following table summarizes common purification techniques and their applicability to this compound.
Table 3: Purification Techniques for this compound
| Technique | Description | Applicability/Considerations |
|---|---|---|
| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool to form pure crystals. | Effective for removing impurities with different solubility profiles. Solvent selection is key. google.com |
| Column Chromatography | Separation based on differential adsorption on a solid support. | High purity can be achieved, but it can be time-consuming and costly for large scales. google.com |
| Liquid-Liquid Extraction | Partitioning the product between two immiscible liquid phases. | Useful for initial workup to remove inorganic byproducts. google.com |
| Two-Phase Washing | Suspending the crude product in a water/emulsifier mixture to remove isomers. | A potentially more efficient method than full recrystallization for industrial applications. google.com |
Chemical Transformations and Reactivity of 2,3 Dichloro 6 Nitrobenzaldehyde
Electrophilic and Nucleophilic Reactions of the Aromatic Ring
The aromatic ring of 2,3-dichloro-6-nitrobenzaldehyde is deactivated towards electrophilic substitution due to the strong electron-withdrawing effects of the nitro group and the chlorine atoms. Conversely, these substituents make the ring susceptible to nucleophilic aromatic substitution.
The chlorine atoms on the aromatic ring can be displaced by strong nucleophiles. This reactivity is a key aspect of its use in the synthesis of more complex molecules. The positions of the chlorine atoms, ortho and meta to the aldehyde and ortho and para to the nitro group, influence their relative reactivity in nucleophilic substitution reactions.
Due to the deactivating presence of the nitro group and two chlorine atoms, the benzene (B151609) ring of this compound is highly resistant to further electrophilic substitution reactions such as halogenation or sulfonation under standard conditions. The existing substituents withdraw electron density from the ring, making it a poor nucleophile for attacking electrophiles.
Reactions Involving the Aldehyde Functional Group
The aldehyde group is a versatile functional handle that participates in a variety of transformations, including reduction, reductive amination, and condensation reactions.
The aldehyde functional group of this compound can be selectively reduced to a primary alcohol, yielding 2,3-dichloro-6-nitrobenzyl alcohol. google.compharmaffiliates.comlgcstandards.com This transformation is a critical step in the synthesis of various pharmaceutical intermediates.
Commonly used reducing agents for this purpose include borohydride (B1222165) reagents. For instance, sodium borohydride is an effective and preferred reducing agent for this conversion. google.com The reaction is typically carried out in a suitable solvent. google.com
| Reactant | Product | Reagents | Reference |
| This compound | 2,3-Dichloro-6-nitrobenzyl Alcohol | Sodium borohydride | google.com |
Reductive amination provides a direct pathway to synthesize amines from aldehydes. This process involves the initial formation of an imine or iminium ion intermediate via the reaction of the aldehyde with an amine, followed by in-situ reduction. A variety of reducing agents can be employed for this transformation. harvard.edumasterorganicchemistry.com
This method is highly versatile for creating C-N bonds and can be used to produce primary, secondary, and tertiary amines. harvard.edu The choice of the amine and the reducing agent allows for the introduction of diverse substituents. While direct alkylation of amines can lead to overalkylation, reductive amination offers a more controlled alternative. masterorganicchemistry.com Catalytic reductive amination using nitro compounds as the nitrogen source is also a known synthetic strategy. nih.gov
The aldehyde group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (azomethine group). mdpi.comnih.gov This reaction typically involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. nih.gov
The formation of Schiff bases is a common and versatile reaction in organic synthesis. These compounds and their metal complexes have been investigated for various applications. mdpi.com The general mechanism involves the initial formation of an unstable carbinolamine intermediate which then dehydrates to form the stable imine. nih.gov
| Reactant 1 | Reactant 2 | Product Type | Reference |
| This compound | Primary Amine | Schiff Base (Imine) | mdpi.comnih.gov |
| Aldehyde/Ketone | Amine | Imine/Iminium ion | harvard.edumasterorganicchemistry.com |
| 3-nitroaniline | 3-nitrobenzaldehyde (B41214) | Schiff Base | scienceviewjournal.org |
| 2-amino-5-nitrophenylmercuric chloride | 3-nitro benzaldehyde (B42025) | mercurated Schiff base | researchgate.net |
Reactions Involving the Nitro Functional Group
The selective reduction of the aromatic nitro group in this compound to a primary amine yields 2-amino-3,6-dichlorobenzaldehyde. This transformation is a key step in the synthesis of various heterocyclic compounds and pharmaceutical intermediates. A variety of reducing agents can accomplish this conversion, with the choice of reagent being crucial to avoid the reduction of the aldehyde group or dehalogenation.
Catalytic hydrogenation is a common and effective method. While palladium on carbon (Pd/C) is a powerful catalyst, it can sometimes lead to the undesired removal of chlorine atoms from the aromatic ring. For halogenated substrates, Raney nickel is often a more suitable catalyst for hydrogenation, as it is less prone to causing dehalogenation. psu.edu
Alternative methods involve the use of metals in acidic media. Reagents such as iron powder in acetic acid (Fe/CH₃COOH) or tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) are well-established systems for the chemoselective reduction of nitroarenes in the presence of other reducible functional groups like aldehydes.
Table 2: Synthesis of 2-Amino-3,6-dichlorobenzaldehyde via Nitro Group Reduction
| Starting Material | Reagent / Catalyst | Solvent | Product |
| This compound | H₂ / Raney Nickel | Ethanol (B145695) or Methanol (B129727) | 2-Amino-3,6-dichlorobenzaldehyde |
| This compound | Fe / CH₃COOH | Acetic Acid / Water | 2-Amino-3,6-dichlorobenzaldehyde |
| This compound | SnCl₂·2H₂O / HCl | Ethanol | 2-Amino-3,6-dichlorobenzaldehyde |
Multi-component Reactions Utilizing this compound
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot process to form a complex product that incorporates atoms from most or all of the starting materials. As an aromatic aldehyde, this compound is a valuable component in various MCRs, leading to the rapid assembly of diverse molecular scaffolds.
Biginelli Reaction: The Biginelli reaction is a three-component condensation between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. wikipedia.orgechemcom.com This reaction, typically catalyzed by a Brønsted or Lewis acid, produces dihydropyrimidinones (DHPMs) or their thio-analogs, which are heterocyclic structures of significant interest in medicinal chemistry. wikipedia.orgorganic-chemistry.orgnih.gov Utilizing this compound in this reaction would yield a DHPM with the substituted phenyl group at the 4-position of the heterocyclic ring.
Table 3: Biginelli Reaction with this compound
| Aldehyde Component | β-Ketoester | Urea/Thiourea | Catalyst | Product Structure |
| This compound | Ethyl acetoacetate | Urea | Acid (e.g., HCl, Yb(OTf)₃) | 4-(2,3-Dichloro-6-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
Ugi Reaction: The Ugi reaction is a four-component reaction (4CR) that involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.orgorganic-chemistry.org This versatile reaction generates α-acylamino amides, which are valuable as peptide mimetics and for creating libraries of complex molecules for drug discovery. nih.govnih.gov this compound serves as the aldehyde component, first reacting with the amine to form an imine intermediate, which then undergoes further reaction with the carboxylic acid and isocyanide to yield the final bis-amide product. wikipedia.orgbeilstein-journals.org
Table 4: Ugi Reaction with this compound
| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Product Structure (General) |
| This compound | R¹-NH₂ | R²-COOH | R³-NC | α-Acylamino Amide Derivative |
Advanced Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy of 2,3-Dichloro-6-nitrobenzaldehyde and its Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
Proton (¹H) NMR spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In this compound, the aromatic protons and the aldehydic proton exhibit characteristic chemical shifts. The electron-withdrawing nature of the nitro and chloro substituents, along with the aldehyde group, significantly influences the chemical shifts of the aromatic protons, typically causing them to appear at lower fields (higher ppm values). oxinst.commmu.ac.ukoxinst.com The aldehyde proton itself is highly deshielded and appears as a singlet at a distinct downfield region. oxinst.commmu.ac.ukoxinst.com
For instance, in a related compound, 3-nitrobenzaldehyde (B41214), the aldehyde proton appears at approximately 10.14 ppm. oxinst.commmu.ac.uk The aromatic protons in such substituted benzaldehydes show complex splitting patterns due to spin-spin coupling, which can be analyzed to determine their relative positions on the aromatic ring. oxinst.commmu.ac.ukoxinst.com The analysis of derivatives, such as the reduction product 3-nitrobenzyl alcohol, shows a characteristic upfield shift of the aromatic protons and the appearance of new signals for the CH2 and OH groups, confirming the functional group transformation. oxinst.commmu.ac.uk
Table 1: Representative ¹H NMR Data for Benzaldehyde (B42025) Derivatives
| Compound | Solvent | Aldehyde Proton (δ, ppm) | Aromatic Protons (δ, ppm) | Other Protons (δ, ppm) |
|---|---|---|---|---|
| 2-Methylbenzaldehyde | CDCl₃ | 10.26 (s) | 7.79 (d), 7.47 (t), 7.35 (t), 7.25 (d) | 2.66 (s, 3H, CH₃) |
| 3-Methylbenzaldehyde | CDCl₃ | 9.96 (s) | 7.66 (s), 7.39 (t) | 2.41 (s, 3H, CH₃) |
| 4-Nitrobenzaldehyde | CDCl₃ | 10.17 (s) | 8.41 (d), 8.09 (d) | |
| 3-Chlorobenzaldehyde | CDCl₃ | 9.98 (s) | 7.86 (s), 7.77 (d), 7.61 (d), 7.49 (t) | |
| 2,3-Dihydroxybenzaldehyde | CDCl₃ | 9.88 (s) | 7.19 (d), 7.14 (d), 6.95 (t) | 11.10 (s, OH), 5.84 (s, OH) |
Data sourced from various studies for illustrative purposes. rsc.orgrsc.orgchemicalbook.com
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, with its chemical shift being indicative of its electronic environment. hw.ac.uk In this compound, the carbonyl carbon of the aldehyde group is expected to have a chemical shift in the range of 180-200 ppm, a characteristic region for aldehydes and ketones. hw.ac.ukdocbrown.info The aromatic carbons will appear in the typical aromatic region (around 120-150 ppm), with the carbons attached to the electron-withdrawing chloro and nitro groups showing downfield shifts. hw.ac.uk Quaternary carbons, those not bonded to any hydrogens, typically show signals of lower intensity. hw.ac.uk
For example, the ¹³C NMR spectrum of the related 3-nitrobenzaldehyde shows the aldehyde carbon at approximately 189.9 ppm. oxinst.commmu.ac.uk The chemical shifts of the aromatic carbons are influenced by the substituent effects of the nitro group. oxinst.commmu.ac.uk The study of various substituted benzaldehydes has led to the development of substituent chemical shift (SCS) increments, which can be used to predict the ¹³C chemical shifts of the carbonyl carbon in di- and trisubstituted benzaldehydes with reasonable accuracy. researchgate.net
Table 2: Representative ¹³C NMR Data for Benzaldehyde Derivatives
| Compound | Solvent | Carbonyl Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) | Other Carbons (δ, ppm) |
|---|---|---|---|---|
| 2-Methylbenzaldehyde | DMSO-d₆ | 193.3 | 140.1, 133.9, 133.8, 131.7, 131.3, 126.4 | 19.0 (CH₃) |
| 3-Methylbenzaldehyde | DMSO-d₆ | 193.3 | 138.7, 136.3, 135.2, 129.7, 129.1, 126.9 | 20.7 (CH₃) |
| 4-Nitrobenzaldehyde | CDCl₃ | 190.4 | 151.1, 140.1, 130.5, 124.3 | |
| 3-Chlorobenzaldehyde | CDCl₃ | 190.9 | 137.8, 135.5, 134.4, 130.4, 129.3, 128.0 |
Data sourced from various studies for illustrative purposes. rsc.orgrsc.org
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups in a molecule by analyzing its vibrational modes. For this compound, the IR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1700-1720 cm⁻¹. researchgate.net Additionally, characteristic stretching vibrations for the nitro group (NO₂) would be observed, usually as two strong bands around 1550-1500 cm⁻¹ (asymmetric stretch) and 1360-1300 cm⁻¹ (symmetric stretch). The C-Cl stretching vibrations would appear in the fingerprint region, typically below 800 cm⁻¹. Aromatic C-H and C=C stretching bands would also be present.
Raman spectroscopy provides complementary information to IR spectroscopy. For instance, in 2-nitrobenzaldehyde, Raman spectra have been recorded and analyzed to understand its vibrational properties. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a crucial analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio corresponding to its molecular weight of approximately 220.01 g/mol . bldpharm.comchemicalbook.comepa.gov The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak, with M+2 and M+4 peaks due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
The fragmentation pattern in the mass spectrum provides valuable structural information. For example, in the mass spectrum of p-nitrobenzaldehyde, a base peak at m/z = 151 corresponding to the molecular ion was observed. researchgate.net The fragmentation of this compound would likely involve the loss of the aldehyde group (CHO), the nitro group (NO₂), and chlorine atoms, leading to a series of fragment ions that can be interpreted to confirm the structure.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While specific X-ray crystallographic data for this compound was not found in the provided search results, the technique has been applied to related compounds like 3-nitrobenzaldehyde. nih.gov Such an analysis would provide precise bond lengths, bond angles, and intermolecular interactions in the solid state. This information is invaluable for understanding the molecule's conformation and how it packs in a crystal lattice, which can influence its physical properties.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties. For 2,3-Dichloro-6-nitrobenzaldehyde, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be used to determine the optimized molecular geometry and predict its electronic characteristics. Such studies form the foundation for more detailed analyses of the molecule's reactivity and stability.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity.
Table 1: Illustrative Frontier Molecular Orbital Parameters (Note: The following values are illustrative for a generic substituted benzaldehyde (B42025) and not specific to this compound.)
| Parameter | Description | Illustrative Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -3.0 |
| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 4.5 |
Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling Lewis structures. This analysis provides valuable information on charge delocalization, hyperconjugative interactions, and intramolecular charge transfer, which are key to understanding molecular stability.
The distribution of electron density within a molecule is fundamental to its chemical behavior, influencing properties like its dipole moment and reactivity towards other chemical species. Mulliken population analysis is a method used to calculate the partial atomic charges on the atoms within a molecule from the results of a quantum chemistry calculation.
These charges help in identifying the electrophilic and nucleophilic sites. In this compound, the oxygen atoms of the nitro and aldehyde groups, along with the chlorine atoms, are expected to carry negative charges due to their high electronegativity. Conversely, the carbonyl carbon and the carbon atoms attached to the electronegative groups would likely exhibit positive charges, making them susceptible to nucleophilic attack. A detailed Mulliken charge map provides a quantitative basis for predicting these reactive tendencies.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. While extensively used for large biological systems or to study material properties, MD simulations can also be applied to smaller molecules to understand their conformational dynamics, interactions with solvents, or reactivity under specific conditions.
As of this writing, specific studies employing molecular dynamics simulations for the reactivity or interactions of this compound are not prominent in the scientific literature. Such a study could, for example, model the molecule's behavior in a solvent to understand solvation effects on its conformational preferences and reactivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. These models use molecular descriptors—numerical values that quantify aspects of a molecule's structure—to predict the activity of new, untested compounds.
While no specific QSAR models for derivatives of this compound were identified in the searched literature, the methodology is widely applied to related classes of compounds. For instance, QSAR models have been developed to predict the toxicity of aromatic aldehydes and nitrobenzenes. wuxiapptec.comqsardb.org A QSAR study on derivatives of this compound would involve synthesizing a library of related compounds, measuring their biological activity (e.g., as enzyme inhibitors or antimicrobial agents), calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters), and then using statistical methods to build a predictive model. Such a model could then guide the design of new derivatives with enhanced activity.
Applications in Complex Chemical Synthesis
Role as a Key Intermediate in Pharmaceutical Synthesis
The unique structural arrangement of 2,3-Dichloro-6-nitrobenzaldehyde makes it a pivotal precursor in the creation of high-value, biologically active compounds. Its primary role is in constructing heterocyclic systems that form the core of many pharmaceutical agents.
This compound is a well-documented and key starting material in the industrial synthesis of Anagrelide. google.comepo.orgnewdrugapprovals.orggoogle.comgoogle.com Anagrelide is a platelet-reducing agent used for treating thrombocythemia, a condition characterized by an overproduction of blood platelets. epo.org The synthesis of Anagrelide from this compound involves a multi-step process that leverages the compound's reactive sites.
The typical synthetic route commences with the nitration of 2,3-dichlorobenzaldehyde (B127699) to produce this compound. google.comepo.orgnewdrugapprovals.orggoogle.com This step is crucial and is often performed using a mixture of concentrated nitric acid and sulfuric acid. newdrugapprovals.org Surprisingly, the nitration occurs preferentially at the 6-position, a result that was contrary to initial expectations based on the directing effects of the existing substituents. epo.org
Following its formation, this compound undergoes a series of transformations:
Reduction of the Aldehyde: The aldehyde group is selectively reduced to a benzyl (B1604629) alcohol. This is commonly achieved using reducing agents like sodium borohydride (B1222165) in a suitable solvent such as methanol (B129727) or a toluene (B28343)/methanol mixture. epo.orgnewdrugapprovals.orggoogle.com
Conversion to a Benzyl Halide or Other Activated Intermediate: The resulting 2,3-dichloro-6-nitrobenzyl alcohol is then converted into a more reactive intermediate, such as a benzyl chloride (using thionyl chloride) or a mesylate (using methanesulfonyl chloride), to facilitate the subsequent nucleophilic substitution. google.comnewdrugapprovals.org
Condensation with a Glycine (B1666218) Ester: The activated intermediate is condensed with a glycine ester, such as glycine ethyl ester, to form an N-(2,3-dichloro-6-nitrobenzyl)glycine ester. google.comnewdrugapprovals.orggoogle.com An alternative, more direct route involves the reductive amination of this compound with a glycine ester. google.com
Reduction of the Nitro Group: The nitro group of the glycine adduct is reduced to an amine, typically using a reducing agent like stannous chloride (SnCl₂) in hydrochloric acid, to yield an ethyl-(6-amino-2,3-dichlorobenzyl)glycine intermediate. google.comnewdrugapprovals.org
Cyclization Steps: The final heterocyclic structure of Anagrelide, an imidazoquinazoline derivative, is formed through two successive cyclization reactions. The first is achieved by reacting the amino intermediate with cyanogen (B1215507) bromide, followed by a base-mediated ring closure to form the final Anagrelide base. google.comepo.orgnewdrugapprovals.org
This synthetic pathway highlights the indispensable role of this compound as the foundational scaffold upon which the complex structure of Anagrelide is built. The process has been refined for industrial scale-up, providing a more efficient and economical route compared to earlier methods that involved more hazardous reagents like cuprous cyanide. newdrugapprovals.orggoogle.com The synthesis of Anagrelide analogues also utilizes this key intermediate, allowing for modifications to the final structure. epo.orggoogle.com
Table 1: Key Synthesis Steps for Anagrelide from this compound
| Step | Reaction | Reagents | Product |
| 1 | Nitration | 2,3-Dichlorobenzaldehyde, HNO₃, H₂SO₄ | This compound |
| 2 | Aldehyde Reduction | Sodium Borohydride (NaBH₄), Methanol | 2,3-Dichloro-6-nitrobenzyl alcohol |
| 3 | Benzyl Activation | Thionyl Chloride (SOCl₂) or Methanesulfonyl Chloride | 2,3-Dichloro-6-nitrobenzyl chloride or mesylate |
| 4 | Condensation | Glycine ethyl ester, Triethylamine (TEA) | Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycinate |
| 5 | Nitro Reduction | Stannous Chloride (SnCl₂), Hydrochloric Acid (HCl) | Ethyl N-(6-amino-2,3-dichlorobenzyl)glycinate |
| 6 | Iminoquinazoline Formation | Cyanogen Bromide (CNBr) | Ethyl 5,6-dichloro-3,4-dihydro-2(1H)-iminoquinazoline-3-acetate |
| 7 | Final Cyclization | Triethylamine (TEA), Ethanol (B145695) | Anagrelide |
While ortho-nitrobenzaldehydes are generally utilized as precursors for the synthesis of indole (B1671886) derivatives through various cyclization strategies, specific documented examples detailing the use of this compound for this purpose are not prevalent in readily available scientific literature. nih.govresearchgate.net General methods, such as the Leimgruber-Batcho indole synthesis or reductive cyclization of nitrostyrenes, demonstrate the potential for such transformations. nih.gov For instance, a common pathway involves the reaction of an ortho-nitrobenzaldehyde to form a nitrostyrene, which is then reduced and cyclized to form the indole ring. nih.gov The presence of the dichloro-substituents on the this compound molecule would be expected to influence the reactivity and potentially lead to novel substituted indole compounds.
The synthesis of imidazole (B134444) derivatives often involves the condensation of an aldehyde with other reagents. However, the scientific literature does not prominently feature specific examples of this compound being used to create imidazole derivatives. General syntheses of imidazoles can proceed through the reaction of dicarbonyl compounds, aldehydes, and ammonia (B1221849) (or an ammonia source), known as the Radziszewski synthesis, or via the van Leusen reaction using tosylmethylisocyanide (TosMIC). The applicability of this compound in these specific named reactions has not been explicitly detailed.
Benzimidazoles are typically synthesized through the condensation of an ortho-phenylenediamine with an aldehyde. nih.govorganic-chemistry.org This reaction is a standard method for creating the 2-substituted benzimidazole (B57391) scaffold, which is a common core in many pharmacologically active molecules. nih.govorganic-chemistry.org While a wide variety of aromatic aldehydes are used in this reaction, often promoted by an oxidizing agent or a catalyst, specific examples employing this compound are not widely reported in the reviewed literature. The reaction would theoretically proceed with an ortho-phenylenediamine, with the aldehyde group of this compound reacting to form the imidazole ring fused to the phenylenediamine benzene (B151609) ring.
Utilization in Agrochemical Synthesis
This compound is identified as an important intermediate in the agrochemical industry. chemimpex.com While specific, detailed synthetic pathways for commercial pesticides starting directly from this compound are not extensively published, related compounds underscore its relevance. For example, 2,6-dichlorobenzaldehyde (B137635) is a known precursor for herbicides like 2,6-dichlorobenzonitrile. chemball.com Furthermore, the related compound 2,3-dichloro-6-nitroaniline (B1587157) serves as an intermediate for the pesticide aclonifen. researchgate.net The structural motifs present in this compound are common in various classes of pesticides, including fungicides and plant growth regulators, suggesting its role as a versatile building block in this sector. chemball.com
Application in Dye and Pigment Production
Commercial suppliers list this compound as an intermediate for the production of dyes and pigments. chemimpex.com Benzaldehyde (B42025) derivatives containing nitro groups are known chromophores and are used in the synthesis of various colorants. The combination of chloro and nitro groups on the aromatic ring can be used to tune the final color and properties, such as lightfastness, of the dye molecule. However, specific examples of dyes or pigments synthesized directly from this compound are not detailed in the surveyed scientific and technical literature.
Building Block for Novel Materials and Specialty Chemicals
As a substituted aromatic aldehyde, this compound is categorized as a building block for specialty chemicals and potentially for new materials. bldpharm.comlab-chemicals.com Its utility stems from the reactivity of the aldehyde group and the potential for nucleophilic substitution of the chlorine atoms, often activated by the electron-withdrawing nitro group.
Polymer Chemistry and Modification of Polymer Properties
Exploration in Novel Materials with Electronic or Optical Properties
The development of novel materials with specific electronic or optical properties is a significant area of materials science. Conjugated polymers, often synthesized from aromatic building blocks, are of particular interest for applications in organic electronics. mdpi.com Although this compound is listed by some suppliers as a potential component for "Electronic Materials" or "Optical Materials," dedicated research demonstrating its successful integration into functional materials with specific electronic or photonic capabilities has not been identified in publicly accessible literature. bldpharm.comlab-chemicals.com
Synthesis of Dichlorodiazadienes
The synthesis of diazadiene structures is a key process in heterocyclic chemistry. These motifs are typically formed through various condensation and elimination reactions. mdpi.com However, there is no specific information available in scientific literature that describes the direct synthesis of dichlorodiazadienes using this compound as a starting material.
Reagent in Organic Reactions
The primary documented application of this compound is as a key starting reagent in multi-step organic syntheses. Its functional groups can be selectively transformed to build intricate molecular architectures.
A significant example of its use is in the synthesis of an intermediate for the pharmaceutical agent Anagrelide. In this process, the aldehyde functional group of this compound is selectively reduced. A patented method describes the reduction of the aldehyde to a benzyl alcohol derivative, 2,3-dichloro-6-nitrobenzyl alcohol. sigmaaldrich.com This transformation is a critical initial step in the synthetic route.
The reaction is typically carried out using a reducing agent such as sodium borohydride in a suitable solvent system. sigmaaldrich.com The resulting alcohol is then converted into other intermediates, for example, by reaction with a glycine ester, eventually leading to the core structure of the final active pharmaceutical ingredient. sigmaaldrich.com
Interactive Data Table: Reduction of this compound
| Parameter | Details | Source |
| Starting Material | This compound | sigmaaldrich.com |
| Reagent | Sodium Borohydride (NaBH₄) | sigmaaldrich.com |
| Solvent | Methylene (B1212753) Chloride and Methanol | sigmaaldrich.com |
| Product | 2,3-dichloro-6-nitrobenzyl alcohol | sigmaaldrich.com |
| Reaction Type | Reduction of an aldehyde | sigmaaldrich.com |
Mechanistic Investigations of Reactions Involving 2,3 Dichloro 6 Nitrobenzaldehyde
Reaction Mechanism Elucidation for Key Transformations
While specific, in-depth mechanistic studies exclusively focused on 2,3-dichloro-6-nitrobenzaldehyde are not extensively documented in publicly available literature, the reaction mechanisms for its key transformations can be inferred from studies on analogous substituted o-nitrobenzaldehydes. A significant transformation of this compound is its conversion to quinazoline (B50416) derivatives, a class of heterocyclic compounds with diverse biological activities.
One of the classical methods for quinazoline synthesis is the Riedel synthesis , which involves the reaction of an o-nitrobenzaldehyde with a source of ammonia (B1221849), typically in the presence of a reducing agent. In the case of this compound, the reaction would proceed through a series of steps. Initially, the nitro group is reduced to a nitroso or hydroxylamine (B1172632) intermediate, which then condenses with an ammonia equivalent. Subsequent cyclization and dehydration lead to the formation of the quinazoline ring. The electron-withdrawing nature of the two chlorine atoms and the nitro group would influence the reactivity of the aldehyde group and the susceptibility of the aromatic ring to nucleophilic attack, thereby affecting the reaction kinetics and the stability of intermediates.
Another relevant reaction is the Niementowski quinazoline synthesis , which typically involves the reaction of an anthranilic acid with an amide. wikipedia.orgwikipedia.orgnih.govchemeurope.comresearchgate.net A modification of this synthesis can utilize o-nitrobenzaldehydes. In such a scenario, the aldehyde would first react with the amide, followed by reduction of the nitro group and subsequent cyclization to form the quinazolinone ring system.
A plausible mechanistic pathway for the formation of a quinazoline derivative from this compound is initiated by the reduction of the nitro group. This can be achieved using various reducing agents, such as hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst. The resulting 2,3-dichloro-6-aminobenzaldehyde can then undergo condensation with a suitable nitrogen-containing reagent, like urea (B33335) or an amide, to form an imine or a related intermediate. Intramolecular cyclization, driven by the nucleophilic attack of the amino group onto the imine or a related electrophilic center, followed by aromatization, would yield the final quinazoline product.
Table 1: Key Transformations of this compound and Their Plausible Mechanistic Features
| Transformation | Key Reagents | Plausible Mechanistic Steps | Intermediate Species |
| Quinazoline Synthesis (Riedel-type) | Ammonia, Reducing Agent | 1. Reduction of nitro group. 2. Condensation with ammonia. 3. Intramolecular cyclization. 4. Dehydration/Aromatization. | 2,3-Dichloro-6-aminobenzaldehyde, Imines |
| Quinazolinone Synthesis (Niementowski-type) | Amide, Reducing Agent | 1. Reaction of aldehyde with amide. 2. Reduction of nitro group. 3. Intramolecular cyclization. | N-Acyl-2,3-dichloro-6-aminobenzaldehyde |
Stereochemical Aspects of Reactions with Chiral Reagents
The stereochemical outcomes of reactions involving this compound are of significant interest, particularly when new stereocenters are generated. The addition of chiral nucleophiles to the prochiral aldehyde group can lead to the formation of enantiomerically enriched or diastereomerically distinct products.
For instance, the addition of Grignard reagents or other organometallic compounds to the carbonyl carbon of this compound in the presence of a chiral ligand or auxiliary can proceed with facial selectivity. The chiral environment created by the ligand directs the nucleophile to attack one of the two faces of the aldehyde preferentially, resulting in the formation of one enantiomer of the corresponding secondary alcohol in excess. The degree of stereoselectivity would depend on the nature of the chiral ligand, the Grignard reagent, and the reaction conditions. While specific studies on this compound are scarce, the principles of asymmetric induction are well-established for similar aromatic aldehydes.
Similarly, the asymmetric reduction of the aldehyde group using chiral reducing agents, such as those derived from boranes or aluminum hydrides modified with chiral ligands, can produce chiral secondary alcohols. The steric and electronic properties of the substituents on the aromatic ring, namely the two chlorine atoms and the nitro group, would play a crucial role in the substrate-catalyst interaction and thus influence the enantioselectivity of the reduction.
Table 2: Hypothetical Stereoselective Reactions of this compound
| Reaction Type | Chiral Reagent/Catalyst | Expected Product | Key Stereochemical Consideration |
| Asymmetric Grignard Addition | Grignard Reagent + Chiral Ligand (e.g., SPARTEINE) | Chiral Secondary Alcohol | Facial selectivity in the nucleophilic attack on the carbonyl group. |
| Asymmetric Reduction | Chiral Borane Reagent (e.g., CBS catalyst) | Chiral Secondary Alcohol | Enantioselective hydride delivery to the carbonyl group. |
Catalytic Mechanisms in Reactions of this compound
Catalysis plays a pivotal role in enhancing the efficiency and selectivity of reactions involving this compound. Copper-catalyzed reactions, in particular, have emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles from o-nitrobenzaldehydes.
A notable example is the copper-catalyzed one-pot synthesis of quinazolinones from 2-nitrobenzaldehydes. nih.gov While the specific mechanism for this compound is not explicitly detailed, a plausible catalytic cycle can be constructed based on related transformations. The reaction likely initiates with the copper-catalyzed reduction of the nitro group by a reducing agent like hydrazine hydrate. The copper(I) or copper(II) species would facilitate this reduction through a series of single-electron or two-electron transfer steps.
Following the reduction to the corresponding amino group, the copper catalyst could then activate the aldehyde group or the nitrogen source (e.g., urea or an amide) to promote the condensation and subsequent cyclization. A proposed catalytic cycle for a copper-catalyzed synthesis of quinazolines might involve the following key steps:
Oxidative Addition: A low-valent copper species (e.g., Cu(I)) may undergo oxidative addition to a reactant, or it could coordinate to the substrate to facilitate a key bond-forming step.
Reductive Elimination: The resulting higher-valent copper intermediate could then undergo reductive elimination to form the product and regenerate the active copper catalyst.
In the context of the synthesis of quinazolinones from this compound, a copper catalyst could facilitate the formation of a crucial C-N bond during the cyclization step. For instance, after the initial formation of an intermediate from the reaction of the corresponding aminobenzaldehyde and a nitrogen source, the copper catalyst could promote the intramolecular C-N bond formation through a mechanism involving coordination to the nitrogen or oxygen atoms, thereby lowering the activation energy for the cyclization. The presence of atmospheric oxygen, often used as a terminal oxidant in such reactions, would then serve to regenerate the active catalytic species. nih.gov
Table 3: Proposed Catalytic Cycle Steps for Copper-Catalyzed Quinazolinone Synthesis
| Catalytic Step | Description | Role of Copper Catalyst |
| Catalyst Activation | Generation of the active copper species from the precursor. | Formation of a catalytically active Cu(I) or Cu(II) complex. |
| Substrate Coordination | Coordination of the 2-aminobenzaldehyde (B1207257) derivative or the nitrogen source to the copper center. | Activation of the substrate for subsequent reaction. |
| C-N Bond Formation | Intramolecular nucleophilic attack to form the heterocyclic ring. | Lowering the activation barrier for cyclization. |
| Product Release | Dissociation of the product from the copper center. | - |
| Catalyst Regeneration | Re-oxidation of the copper species to its active state, often by an external oxidant. | Completion of the catalytic cycle for further turnovers. |
Biological Activity and Pharmacological Potential of Derivatives
Derivatization Strategies for Biological Evaluation
No studies were found that describe specific derivatization strategies for 2,3-dichloro-6-nitrobenzaldehyde for the purpose of biological evaluation. While general methods for creating derivatives from benzaldehydes (such as the synthesis of Schiff bases, chalcones, or pyrazoles) are well-documented, their application to this compound and subsequent biological testing has not been reported.
Antimicrobial Properties of Derivatives
There is no available data on the antimicrobial properties of any derivatives of this compound.
Antiviral Properties of Derivatives
No information is available regarding the antiviral properties of derivatives of this compound.
Structure-Activity Relationship (SAR) Studies of Derivatives
As there are no studies on the biological activity of derivatives of this compound, no structure-activity relationship (SAR) studies have been conducted or reported.
Environmental Considerations
Degradation Pathways in Environmental Matrices
Detailed degradation pathways for 2,3-Dichloro-6-nitrobenzaldehyde in environmental matrices like soil and water are not well-documented in publicly available scientific literature. However, the degradation of CNAs, in general, can proceed through both abiotic and biotic pathways.
Abiotic Degradation: Abiotic degradation processes for chlorinated organic compounds can include hydrolysis and photolysis. For some chlorinated compounds, abiotic dechlorination can be a significant pathway, sometimes leading to complete degradation. nih.gov The rate of these reactions is influenced by environmental conditions such as temperature and pH. wur.nl For instance, the degradation half-life of some chlorinated compounds has been observed to decrease as temperature increases. nih.gov In anaerobic conditions, reduced iron minerals and other abiotic agents can enhance the reductive dechlorination of chlorinated solvents. nih.govpsu.edu
Biotic Degradation: Microbial metabolism is a key factor in the environmental degradation of CNAs. nih.govresearchgate.net Bacteria capable of using CNAs as a source of carbon and energy have been isolated from various environments. nih.govresearchgate.net The degradation can occur under both aerobic and anaerobic conditions.
Under aerobic conditions, the initial steps of degradation for related compounds often involve the reduction of the nitro group to a hydroxylamino or amino group, or the oxidative removal of the nitro group. For example, some bacteria can transform chloronitrobenzenes to the corresponding chloroanilines. researchgate.net
Under anaerobic conditions, reductive dechlorination is a more common pathway. epa.ie In this process, the chlorinated compound is used as an electron acceptor, leading to the sequential removal of chlorine atoms, which are replaced by hydrogen atoms. epa.ie This process can eventually lead to the complete detoxification of the compound. epa.ie
The degradation of related dinitrotoluene (DNT) compounds has been observed in contaminated soils and groundwater, indicating that natural attenuation processes can occur, albeit sometimes slowly. epa.ie
Bioremediation Potential of Related Compounds
Various microorganisms, including bacteria, fungi, and actinomycetes, have been shown to detoxify or transform CNAs. nih.govresearchgate.net Bacteria, in particular, have been identified that can mineralize these compounds, using them as their sole source of carbon and energy. nih.govresearchgate.net
The following table summarizes some microbial strains that have demonstrated the ability to degrade related chlorinated nitroaromatic compounds:
| Microorganism Strain | Degraded Compound(s) | Key Findings | Reference |
| Comamonas sp. strain CNB-1 | 4-Chloronitrobenzene, Nitrobenzene | Utilizes the compounds as sole carbon and nitrogen sources through a partial reductive pathway. | Not specified |
| Alcaligenes sp. TK-2 | 4-Chloro-2-nitrophenol | Aerobic degradation. | researchgate.net |
| Bacillus sp. | 4-Chloro-2-nitrophenol | Transformation by a marine bacterium. | researchgate.net |
| Pseudomonas sp. NW31 (recombinant) | 4-Chloro-2-nitrophenol | Engineered for degradation. | Not specified |
| Ralstonia sp. JS705 (engineered) | Chloronitrobenzene isomers | Capable of mineralizing all three isomers. | Not specified |
These findings suggest that bioremediation could be a viable strategy for sites contaminated with compounds structurally similar to this compound. However, the effectiveness of in-situ bioremediation can be limited by various environmental factors. nih.gov
Environmental Monitoring of Chlorinated Compounds
Effective environmental monitoring is crucial for assessing the extent of contamination by chlorinated compounds. While specific monitoring programs for this compound are not documented, established methods for other chlorinated nitroaromatics provide a framework for its detection.
Environmental monitoring reports from contaminated sites show the detection of related compounds like 2,4-dinitrotoluene (B133949) (2,4-DNT) and 2,6-dinitrotoluene (B127279) (2,6-DNT) in groundwater and surface water, with concentrations varying significantly over time and location. epa.ie These monitoring efforts often involve regular sampling of groundwater and surface water to track contaminant trends and the effectiveness of remediation efforts. epa.ie
A variety of analytical techniques are available for the detection of chlorinated compounds in environmental samples. These methods are chosen based on the specific compound, the sample matrix (water, soil, air), and the required detection limits.
The following table outlines common analytical methods used for monitoring chlorinated and nitroaromatic compounds:
| Analytical Technique | Description | Applicability |
| Gas Chromatography-Electron Capture Detection (GC-ECD) | A sensitive method for detecting halogenated compounds. | Widely used for chlorinated solvents and pesticides in water. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides identification and quantification of a wide range of organic compounds. | Used for the analysis of various environmental pollutants, including nitroaromatics. |
| High-Performance Liquid Chromatography (HPLC) | Suitable for the analysis of less volatile and thermally unstable compounds. | Can be used for the determination of nitroaromatic compounds and their degradation products. |
These analytical methods are capable of detecting low concentrations of contaminants, often at the microgram per liter (µg/L) level. epa.ie
Conclusion and Future Research Directions
Summary of Key Research Findings
Research on 2,3-dichloro-6-nitrobenzaldehyde itself is not widespread in publicly available literature. However, by examining the chemistry of structurally similar compounds, such as other substituted nitrobenzaldehydes and dichlorinated aromatic compounds, several key characteristics can be inferred. The presence of the aldehyde group provides a reactive site for a variety of nucleophilic addition and condensation reactions. The electron-withdrawing nature of the nitro group and the chlorine atoms significantly influences the reactivity of both the aldehyde functional group and the aromatic ring. wiserpub.comacs.org
The primary documented role of this compound is as a chemical intermediate. bldpharm.com Its derivatives, such as 2,3-dichloro-6-nitroaniline (B1587157), are noted as important intermediates in the synthesis of pesticides. google.compatsnap.com The synthesis of 2,3-dichloro-6-nitroaniline from 2,3,4-trichloronitrobenzene (B101362) has been described, highlighting the industrial relevance of this substitution pattern. google.com While direct synthesis routes to this compound are not extensively detailed, processes for analogous compounds often involve the nitration of the corresponding dichlorobenzaldehyde or the oxidation of a suitable dichloronitrotoluene. mdpi.com
Unexplored Reactivity and Synthetic Opportunities
The reactivity of this compound remains largely unexplored, presenting numerous opportunities for synthetic chemists. The aldehyde functionality is a prime site for a range of chemical transformations.
Table 1: Potential Reactions of this compound
| Reaction Type | Potential Reagents | Potential Products |
| Reductive Amination | Amines, Reducing Agents (e.g., NaBH₃CN) | Substituted Benzylamines |
| Wittig Reaction | Phosphonium Ylides | Substituted Styrenes |
| Knoevenagel Condensation | Active Methylene (B1212753) Compounds (e.g., Malononitrile) | Dichloronitrocinnamonitriles |
| Henry Reaction | Nitroalkanes | Nitroaldol Adducts |
| Grignard Reaction | Organomagnesium Halides | Secondary Alcohols |
The combination of the aldehyde with the ortho-nitro group suggests the potential for intramolecular cyclization reactions upon reduction of the nitro group to an amine. This could provide a pathway to various heterocyclic systems. For instance, reductive cyclization could lead to the formation of quinoline (B57606) or quinazoline-like structures, which are prevalent in medicinal chemistry. mdpi.comresearchgate.netnih.gov The reactivity of nitrones with carbon disulfide has been explored, suggesting that the corresponding nitrone derivative of this compound could undergo novel insertion reactions. acs.org
Potential for Novel Applications and Derivatives
The true potential of this compound likely lies in the novel derivatives that can be synthesized from it. Given that many substituted benzaldehydes are precursors to biologically active compounds, this molecule could serve as a valuable starting material in drug discovery and agrochemical research. wiserpub.combeilstein-journals.orgresearchgate.net
The synthesis of quinazolines and quinazolinones from various substituted benzaldehydes is well-documented, and these scaffolds exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. mdpi.commdpi.comresearchgate.netnih.govnih.gov By utilizing this compound in established synthetic routes, novel quinazoline (B50416) derivatives with a unique substitution pattern could be accessed, potentially leading to compounds with enhanced or novel biological activities. mdpi.comresearchgate.net
Furthermore, the development of functionalized ionic liquids from benzaldehyde (B42025) derivatives has been reported, opening up possibilities for using this compound to create task-specific ionic liquids for various applications in green chemistry and materials science. researchgate.netresearchgate.net The synthesis of azide-functionalized bromoarylaldehydes for use in click chemistry also suggests that appropriately functionalized derivatives of this compound could be valuable tools in bioconjugation and materials development. beilstein-journals.org
Future Directions in Computational and Experimental Studies
To fully unlock the potential of this compound, a combination of computational and experimental studies is necessary.
Computational Studies: Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic and structural properties of this compound. researchgate.netjmaterenvironsci.comrsc.org Such studies could:
Predict the reactivity of the aldehyde and the aromatic ring towards various reagents.
Elucidate the conformational preferences of the molecule, which can influence its reactivity.
Model the electronic properties of potential derivatives to guide the synthesis of compounds with desired optical or electronic characteristics.
Investigate the reaction mechanisms of its transformations, providing a theoretical basis for optimizing reaction conditions. nih.gov
Experimental Studies: Systematic experimental investigation is crucial to validate computational predictions and explore the synthetic utility of this compound. Future experimental work should focus on:
Developing and optimizing synthetic routes to this compound to improve its accessibility for research.
Systematically exploring its reactivity in a wide range of organic reactions to build a comprehensive reaction profile.
Synthesizing a library of derivatives, particularly heterocyclic compounds like quinazolines, and evaluating their biological activities. mdpi.comnih.gov
Investigating the photophysical properties of the compound and its derivatives, as nitroaromatic compounds can exhibit interesting photochemical behavior.
Exploring its use as a building block in the synthesis of functional materials, such as polymers and dyes. wiserpub.com
By pursuing these research directions, the scientific community can significantly expand the understanding and application of this intriguing, yet understudied, chemical compound.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2,3-Dichloro-6-nitrobenzaldehyde with high purity?
- Methodological Answer : Synthesis typically involves nitration and halogenation steps. For example, starting with benzaldehyde derivatives, sequential nitration (HNO₃/H₂SO₄) and chlorination (Cl₂ or SOCl₂) can yield the target compound. Reaction conditions (temperature, stoichiometry) must be optimized to avoid over-nitration or side products. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical. Characterization should include melting point analysis and spectroscopic validation (e.g., IR for aldehyde and nitro groups) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- IR Spectroscopy : Confirm the presence of aldehyde (C=O stretch ~1700 cm⁻¹) and nitro groups (asymmetric stretch ~1520 cm⁻¹) .
- NMR : ¹H NMR can identify aromatic protons (downfield shifts due to electron-withdrawing nitro and chloro groups) and the aldehyde proton (~10 ppm). ¹³C NMR verifies carbonyl carbon and aromatic ring carbons .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₇H₃Cl₂NO₃, exact mass 218.94 g/mol) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Based on analogs like 4-nitrobenzaldehyde:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
- Respiratory Protection : For powder handling, use NIOSH-approved P95 respirators to prevent particulate exposure .
- Environmental Control : Avoid spills into drains; collect waste in labeled containers for hazardous chemical disposal .
Advanced Research Questions
Q. How does the electronic environment of this compound influence its reactivity in nucleophilic aromatic substitution (NAS)?
- Methodological Answer : The nitro group (-NO₂) at position 6 and chloro groups at positions 2 and 3 create a highly electron-deficient aromatic ring. Computational studies (e.g., DFT calculations) can map electrostatic potential surfaces to predict reactive sites. Experimentally, monitor NAS reactions (e.g., with amines or thiols) using HPLC or LC-MS to track regioselectivity and kinetic outcomes. Compare results with computational models to validate electronic effects .
Q. What strategies resolve contradictions between experimental and computational data for this compound’s thermodynamic properties?
- Methodological Answer : Discrepancies in properties like melting point or solubility may arise from impurities or model limitations. Steps include:
- Reproducibility Checks : Repeat experiments with rigorously purified samples.
- Computational Calibration : Refine DFT methods (e.g., B3LYP/6-31G*) using experimental data as benchmarks.
- Statistical Analysis : Apply Bland-Altman plots or t-tests to quantify systematic errors .
Q. How can researchers design experiments to study the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Prepare buffer solutions (pH 1–13) and incubate the compound at 25°C. Monitor degradation via UV-Vis spectroscopy (absorbance changes at λmax ~300 nm) or HPLC.
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures. Compare with accelerated aging studies (40–80°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
